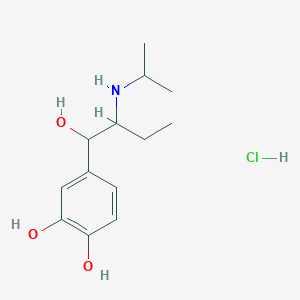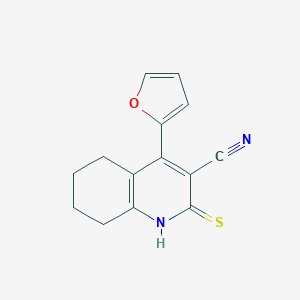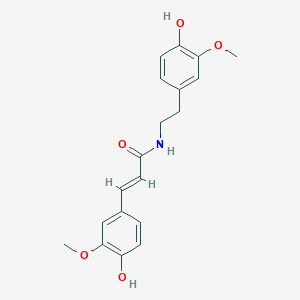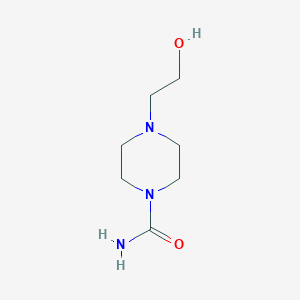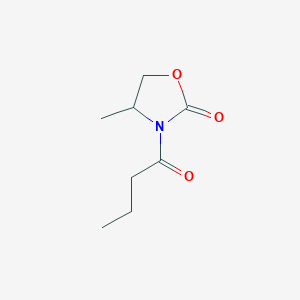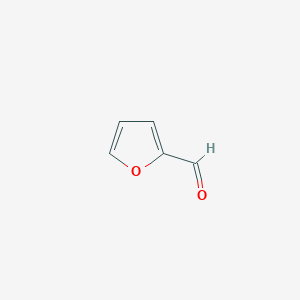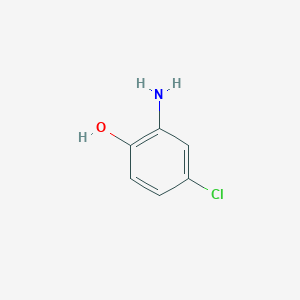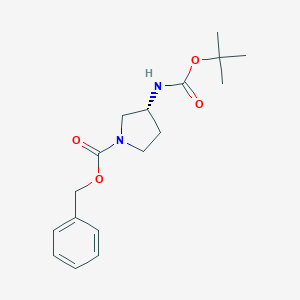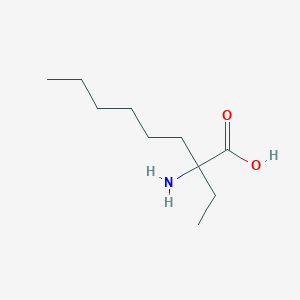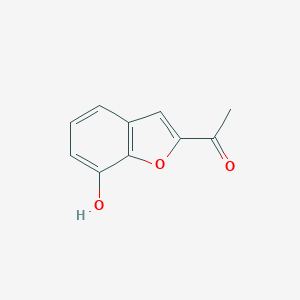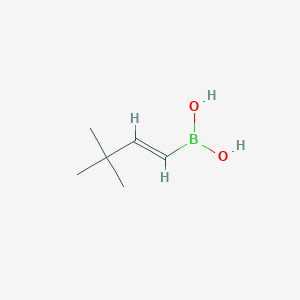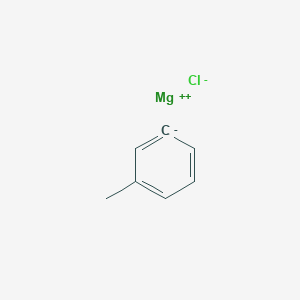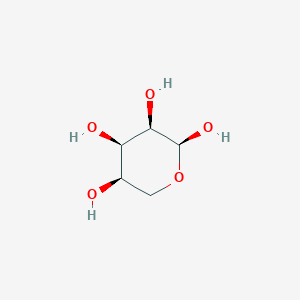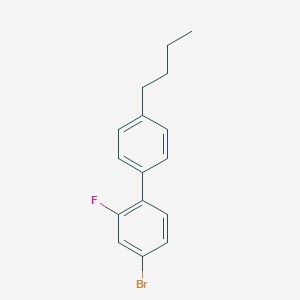
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene
Overview
Description
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene, also known as BBF, is a chemical compound that belongs to the family of halogenated aromatic compounds. It is a potent and selective ligand for the dopamine D3 receptor, which is involved in various physiological and pathological processes. In recent years, BBF has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism Of Action
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways. It is involved in the regulation of reward, motivation, and movement. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene binds to the dopamine D3 receptor with high affinity and inhibits its activation by endogenous dopamine. This results in a decrease in dopamine signaling in the mesolimbic and mesocortical pathways, which are implicated in addiction, Parkinson's disease, and schizophrenia.
Biochemical And Physiological Effects
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potent and selective binding to the dopamine D3 receptor. It has been demonstrated to inhibit the activity of the dopamine D3 receptor in a dose-dependent manner. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which makes it an attractive candidate for therapeutic applications. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have minimal off-target effects on other dopamine receptor subtypes, which is important for the development of selective drugs targeting the dopamine D3 receptor.
Advantages And Limitations For Lab Experiments
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has several advantages for lab experiments. It is a potent and selective ligand for the dopamine D3 receptor, which makes it a valuable tool compound for the study of dopamine signaling pathways. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been shown to have a long half-life in vivo, which allows for prolonged experiments. However, 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has some limitations for lab experiments. It is a highly lipophilic compound, which can make it difficult to work with in aqueous solutions. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene is also a relatively new compound, and there is still much to be learned about its pharmacological properties.
Future Directions
There are several future directions for the study of 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene. One area of interest is the development of new drugs targeting the dopamine D3 receptor for the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in these areas, and further research is needed to optimize its pharmacological properties. Another area of interest is the study of the role of the dopamine D3 receptor in other physiological and pathological processes, such as cognition and mood disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene can be used as a tool compound for these studies. Finally, there is a need for the development of new imaging techniques to visualize the dopamine D3 receptor in vivo, which would allow for the study of its distribution and function in the brain.
Scientific Research Applications
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been extensively studied in the field of neuroscience due to its high affinity and selectivity for the dopamine D3 receptor. The dopamine D3 receptor is involved in various physiological and pathological processes, including reward, addiction, and movement disorders. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has been shown to have potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and schizophrenia. 4-Bromo-1-(4-butylphenyl)-2-fluorobenzene has also been studied as a tool compound for the development of new drugs targeting the dopamine D3 receptor.
properties
CAS RN |
116831-34-6 |
|---|---|
Product Name |
4-Bromo-1-(4-butylphenyl)-2-fluorobenzene |
Molecular Formula |
C16H16BrF |
Molecular Weight |
307.2 g/mol |
IUPAC Name |
4-bromo-1-(4-butylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)15-10-9-14(17)11-16(15)18/h5-11H,2-4H2,1H3 |
InChI Key |
LDQABRHKJNCPFO-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details
















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

